

A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis

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Compound of Interest

Compound Name: Dihydro-6-imino-1,3-dimethyluracil

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The synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the one-pot, three-component synthesis of these valuable scaffolds, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficiency of different catalysts in the synthesis of pyrido[2,3-d]pyrimidine derivatives can be evaluated based on key performance indicators such as reaction yield, reaction time, and reaction conditions (temperature and solvent). The following table summarizes the quantitative data for a selection of commonly used catalysts in the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

Catalyst	Reactants	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Nano-Fe ₃ O ₄ @SiO ₂ /SnCl ₄	6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione	Water	70	1.5 - 3 min	94 - 99	[1]
Nanocrystalline MgO	6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile	Water	80	Not Specified	High Efficiency	[2]
Diammonium Hydrogen Phosphate (DAHP)	4(6)-aminouracil, Aromatic Aldehydes, Malononitrile	Aqueous Media	Reflux / MW	5 - 10 min (MW)	82 - 95	
L-Proline	Anilines, Aldehydes, Barbituric acids	Water	Not Specified	Not Specified	High Yield	[3]
KF-Alumina	o-aminocarb	1,4-dioxane	Reflux	Not Specified	High Yield	

oxamide,
Ketones

Zirconium Dioxide (nano- ZrO ₂)	6-					
	aminouracil					
	, Aromatic	Not	Not	Not	Not	[4]
	Aldehydes,	Specified	Specified	Specified	Specified	
	Malononitril					
	e					

Experimental Protocols

Detailed methodologies for the synthesis of pyrido[2,3-d]pyrimidines using some of the key catalysts are provided below.

Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives using Nano-Fe₃O₄@SiO₂/SnCl₄

A mixture of 6-amino-2-(alkylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and nano-Fe₃O₄@SiO₂/SnCl₄ (0.03 g) in water (8 mL) is heated under reflux or subjected to ultrasound irradiation at 70°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated using an external magnet. The reaction mixture is then cooled to room temperature and poured into cold water. The resulting solid product is filtered, washed with boiling water, and recrystallized from ethanol to yield the pure indenopyrido[2,3-d]pyrimidine derivative.[1]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives using Nanocrystalline MgO

A direct three-component condensation of a 6-aminouracil derivative (e.g., 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil), an aromatic aldehyde, and malononitrile is carried out in the presence of nanocrystalline MgO. The reaction is conducted in water as a green solvent at a temperature of 80°C, leading to high yields of the corresponding pyrido[2,3-d]pyrimidine derivatives.[2]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives using Diammonium Hydrogen Phosphate (DAHP)

Method A: Microwave Irradiation A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is subjected to microwave irradiation. Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.^[1] The reaction is generally complete within 5-10 minutes.

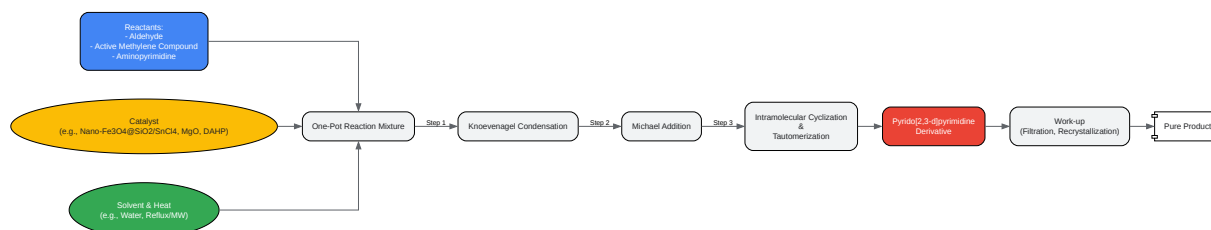
Method B: Conventional Heating In a round-bottom flask, 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of DAHP (10 mol%) are refluxed in aqueous ethanol. The reaction progress is monitored by TLC.

Synthesis of Spiro Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines using KF-Alumina

To a mixture of o-aminocarboxamide (1 mol) and a ketone (1.2 mol) in 1,4-dioxane (20 ml), KF-alumina (10 mol%) is added. The reaction mixture is heated to reflux for the appropriate time as monitored by TLC. After completion, the mixture is cooled, quenched with water, and the product is extracted with ethyl acetate.

Reaction Mechanism and Workflow

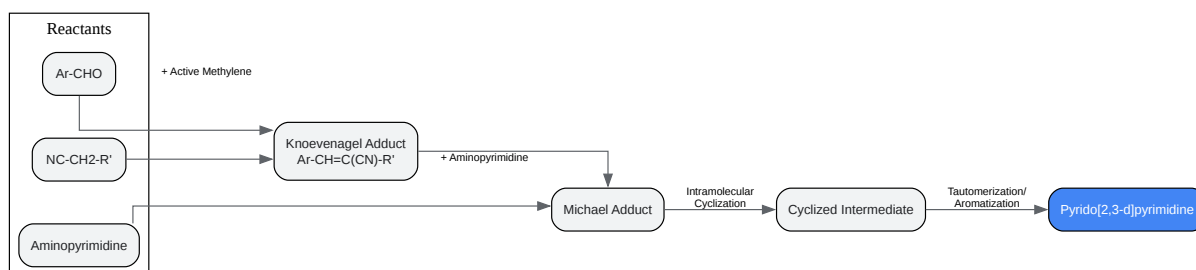
The one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines generally proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.



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Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

The reaction is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by the chosen catalyst. This is followed by a Michael addition of the aminopyrimidine to the resulting α,β -unsaturated intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine ring system.



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Caption: Key steps in the catalyzed synthesis of pyrido[2,3-d]pyrimidines.

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